2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride

Overview

Description

2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of pyrovalerone and is structurally similar to other cathinone compounds such as MDPV and α-PVP. MPHP has gained popularity as a recreational drug due to its stimulant effects, which include increased energy, euphoria, and heightened alertness. However, MPHP is also of interest to researchers due to its potential as a tool for scientific investigation.

Scientific Research Applications

Corrosion Inhibition

Schiff bases derived from L-Tryptophan, which may include compounds similar to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, have been studied for their ability to inhibit corrosion of stainless steel in acidic environments. These compounds exhibit good inhibition efficiency and adhere to the stainless steel surface, following Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).

Medical Research - NMDA Antagonist

Research into N-methyl-D-aspartate (NMDA) receptor antagonists, which often involves compounds structurally related to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, has indicated that these substances can be effective in protecting against glutamate toxicity in cultured hippocampal neurons. This has implications for neurological research and potential therapeutic applications (Butler et al., 1998).

Biochemical Applications

Amino acid derivatives, when coupled with compounds like 3-(Naphthalen-1-ylamino)propanoic acid, have shown strong fluorescence characteristics. Such derivatives, when combined with molecules structurally similar to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, may be applicable in biological assays due to their strong fluorescence in certain conditions (Frade et al., 2007).

Solar Cell Applications

In molecular engineering for solar cell applications, organic sensitizers that comprise donor and electron-conducting groups have been designed. These sensitizers, which may involve structures related to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, show high efficiency in converting photon energy to electrical current when anchored onto TiO2 film (Kim et al., 2006).

Oxidation Reactions in Organic Chemistry

In organic chemistry, specific compounds have been utilized in catalyzed alcohol oxidation systems. These systems, which may include compounds similar to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, demonstrate the ability to oxidize alcohols to carbonyl compounds with high efficiency and are environmentally friendly due to the use of recyclable reagents (Li & Zhang, 2009).

Crystal Structure and Phase Transition Studies

Studies have been conducted on the crystal structure and phase transition behaviors of compounds, including those structurally similar to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride. These studies explore the dielectric properties and phase transitions, providing insights into the material's properties at different temperatures (Shi et al., 2015).

Peptide Synthesis in Biochemistry

In the field of biochemistry, the preparation of C-terminal thioester peptides has been explored using Fmoc chemistry. This involves the use of 2-hydroxy-3-mercapto-propionic acid and 2-methylpiperidine, which may be related to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, allowing for smooth conversion of precursor peptides under mild conditions (Liu & Mayer, 2013).

properties

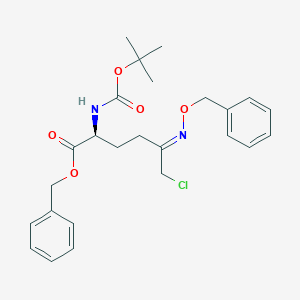

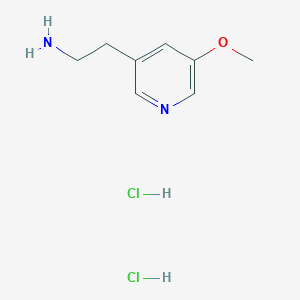

IUPAC Name |

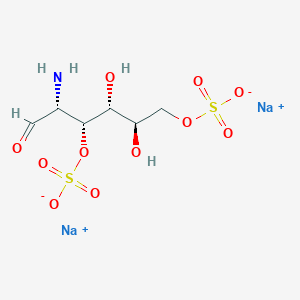

2-methyl-2-(1-methylpiperidin-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13)8-5-4-6-11(3)7-8;/h8H,4-7H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRJHVHHMQPNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN(C1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride | |

CAS RN |

1803562-31-3 | |

| Record name | 3-Piperidineacetic acid, α,α,1-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate](/img/structure/B1435358.png)